REACTION_CXSMILES
|
[CH:1]1[C:17]2[C:9]3[C:10]4[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=4[O:12][C:8]=3[CH:7]=[CH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.B(O)O>>[C:1]1([C:7]2[C:8]3[O:12][C:11]4[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=4[C:9]=3[C:17]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[CH:6]=2)[CH:17]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C=CC3=C(C4=C(O3)C=CC=C4)C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was synthesized as an intermediate in each
|
Type
|
CUSTOM
|
Details
|
of Synthesis Example 1 and Synthesis Example 2
|
Type
|
CUSTOM
|
Details
|
synthesized in the reaction scheme (E1-3)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=2C=CC=CC2C=2C3=C(OC21)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |